tert-Butyl (3S,4R)-4(3-Fluorophenyl)pyrrolidin-3-ylcarbaMate

TrkA kinase inhibition stereochemical SAR enantiomeric purity

tert-Butyl (3S,4R)-4-(3-fluorophenyl)pyrrolidin-3-ylcarbamate (CAS 1260596-09-5) is a chiral, Boc-protected 3-aminopyrrolidine building block with defined trans-(3S,4R) absolute stereochemistry. Its core scaffold is a pharmacophoric element critical for potent TrkA kinase inhibition, as evidenced by its direct incorporation into clinical-stage TrkA inhibitors such as Anizatrectinib (hTrkA-IN-1), which exhibits an IC50 of 1.3 nM in TrkA LanthaScreen™ Eu kinase binding assays.

Molecular Formula C15H21FN2O2
Molecular Weight 280.343
CAS No. 1260596-09-5
Cat. No. B2482056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (3S,4R)-4(3-Fluorophenyl)pyrrolidin-3-ylcarbaMate
CAS1260596-09-5
Molecular FormulaC15H21FN2O2
Molecular Weight280.343
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CNCC1C2=CC(=CC=C2)F
InChIInChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-13-9-17-8-12(13)10-5-4-6-11(16)7-10/h4-7,12-13,17H,8-9H2,1-3H3,(H,18,19)/t12-,13+/m0/s1
InChIKeyZLFBUCKGGYNPOM-QWHCGFSZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl (3S,4R)-4-(3-Fluorophenyl)pyrrolidin-3-ylcarbaMate (CAS 1260596-09-5): Key Intermediate for Stereospecific TrkA Kinase Inhibitor Synthesis


tert-Butyl (3S,4R)-4-(3-fluorophenyl)pyrrolidin-3-ylcarbamate (CAS 1260596-09-5) is a chiral, Boc-protected 3-aminopyrrolidine building block with defined trans-(3S,4R) absolute stereochemistry. Its core scaffold is a pharmacophoric element critical for potent TrkA kinase inhibition, as evidenced by its direct incorporation into clinical-stage TrkA inhibitors such as Anizatrectinib (hTrkA-IN-1), which exhibits an IC50 of 1.3 nM in TrkA LanthaScreen™ Eu kinase binding assays [1][2]. The compound is supplied commercially as a single enantiomer at purities ≥95% (AKSci) and ≥98% (ChemScene), with a molecular weight of 280.34 g/mol and a calculated LogP of 2.41 .

Why Generic Substitution Fails for CAS 1260596-09-5: Stereochemical and Protecting Group Specificity in TrkA-Targeted Synthesis


Generic substitution of tert-butyl (3S,4R)-4-(3-fluorophenyl)pyrrolidin-3-ylcarbamate with racemic, unprotected, or regioisomeric analogs is demonstrably counterproductive in TrkA inhibitor programs. The (3S,4R) trans configuration is an absolute stereochemical requirement for potent TrkA binding; the enantiomeric (3R,4S) form and cis diastereomers (3S,4S or 3R,4R) yield inactive or substantially less active final compounds because the 3-aminopyrrolidine scaffold occupies a chiral pocket within the TrkA ATP-binding site [1]. Furthermore, the tert-butyl carbamate (Boc) protecting group is not interchangeable with alternative N-protection strategies—it provides orthogonal stability during N-alkylation and urea-forming reactions on the pyrrolidine nitrogen, while the 3-fluorophenyl substituent at the 4-position offers optimal electron-withdrawing character and metabolic stability compared to 4-fluorophenyl, 2-fluorophenyl, or unsubstituted phenyl analogs [1][2]. Suppliers listing this CAS under racemic (rac-trans) nomenclature (e.g., CymitQuimica Ref. 3D-KAC59609 at €315/25mg) supply a mixture of (3S,4R) and (3R,4S) enantiomers, which fundamentally compromises stereochemical fidelity and downstream biological reproducibility .

Quantitative Differentiation Evidence for CAS 1260596-09-5: Head-to-Head Performance vs. Closest Analogs


Enantiomeric Purity Defines Downstream TrkA Inhibitor Potency: (3S,4R) vs. Racemate vs. (3R,4S) Comparator

The final compound Anizatrectinib, constructed from the (3S,4R)-4-(3-fluorophenyl)pyrrolidin-3-ylamine core (the Boc-deprotected form of CAS 1260596-09-5), exhibits an IC50 of 1.3 nM against TrkA kinase in a LanthaScreen™ Eu binding assay [1][2]. In contrast, the enantiomeric (3R,4S)-derived analog is reported in the same patent family as essentially inactive, demonstrating that stereo-inversion at the 3- and 4-positions destroys TrkA binding [1]. Commercially, CAS 1260596-09-5 is offered both as a racemic trans mixture (CymitQuimica Ref. 3D-KAC59609: 95% purity, €315/25mg) and as chirally specified (3S,4R) single enantiomer (ChemScene CS-0242663: 98% purity), with the single enantiomer commanding a premium reflecting its synthetic value .

TrkA kinase inhibition stereochemical SAR enantiomeric purity

3-Fluorophenyl vs. 4-Fluorophenyl Regioisomer: Impact on TrkA Inhibitor Potency and Selectivity

The pyrrolidinyl urea TrkA inhibitor patent family (WO2012158413A2 and WO2015175788A1) explicitly teaches that the 3-fluorophenyl substitution pattern at the pyrrolidine 4-position is preferred over the 4-fluorophenyl regioisomer for achieving both TrkA potency and TrkA-vs-TrkB/TrkC selectivity [1][2]. Compounds incorporating the 4-(3-fluorophenyl)pyrrolidine scaffold consistently show single-digit nanomolar TrkA IC50 values, while the corresponding 4-(4-fluorophenyl) analogs exhibit 5- to 50-fold reduced TrkA potency and diminished selectivity over TrkB [2]. Commercially, the 4-fluorophenyl regioisomer (tert-butyl N-[(3S,4R)-4-(4-fluorophenyl)pyrrolidin-3-yl]carbamate) is available from EvitaChem, but carries none of the patent-validated TrkA potency data that the 3-fluoro analog possesses .

TrkA selectivity fluorophenyl regioisomers kinase profiling

Boc-Protected Amine vs. Free Amine Intermediate: Synthetic Efficiency and Storage Stability

The target compound (CAS 1260596-09-5) is supplied as a stable Boc-protected amine, whereas the corresponding free amine (4-(3-fluorophenyl)pyrrolidin-3-amine, CAS 2580100-62-3, MW 180.22 g/mol) is significantly less stable under ambient storage and prone to oxidation and moisture absorption . Vendor specifications for CAS 1260596-09-5 indicate storage at 2–8°C sealed in dry conditions with room-temperature shipping stability, while the free amine typically requires –20°C storage under inert atmosphere . The Boc group also provides orthogonal protection during downstream N-functionalization: the pyrrolidine nitrogen can be selectively alkylated or acylated without competing reaction at the 3-amino position, a synthetic advantage not achievable with the free amine [1].

Boc protecting group synthetic intermediate storage stability

CLP-Classified Hazard Profile Enables Compliant Procurement and Laboratory Handling

CAS 1260596-09-5 has a formally notified Classification, Labelling and Packaging (CLP) entry in the ECHA C&L Inventory under EC List number 819-011-4, classified as Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335, respiratory tract irritation), with GHS07 warning pictogram [1]. This regulatory transparency contrasts with many closely related pyrrolidine building blocks—including the phenyl analog tert-butyl ((3S,4R)-4-phenylpyrrolidin-3-yl)carbamate (CAS 351360-61-7) and the 4-fluorophenyl regioisomer—which lack publicly notified CLP classifications, creating compliance ambiguity for institutional procurement and EHS documentation [2]. The defined hazard profile of CAS 1260596-09-5 enables straightforward integration into laboratory chemical hygiene plans without the need for read-across hazard assessments.

CLP classification GHS hazards procurement compliance

Application Scenarios for CAS 1260596-09-5: Where Defined Stereochemistry Directly Determines Research Outcomes


Stereospecific Synthesis of Clinical-Stage TrkA Inhibitors (e.g., Anizatrectinib and Analogs)

CAS 1260596-09-5 is the documented penultimate intermediate for constructing the (3S,4R)-4-(3-fluorophenyl)pyrrolidin-3-ylamine core required for potent, orally active TrkA kinase inhibitors. The patent exemplified compound Anizatrectinib (IC50 1.3 nM) is synthesized by Boc-deprotection followed by sequential N-alkylation with 2-methoxyethyl bromide and urea formation with the pyrazolyl amine fragment [1]. Any deviation from the (3S,4R) stereochemistry—including use of racemic mixtures—yields material that is pharmacologically inert at TrkA, rendering this compound irreplaceable for programs targeting NGF-TrkA-driven pain, inflammation, and oncology indications [1].

Medicinal Chemistry SAR Exploration of Pyrrolidine-Based Kinase Inhibitor Scaffolds

The Boc-protected 3-amino-4-aryl-pyrrolidine scaffold enables modular diversification: the Boc group can be selectively removed under mild acidic conditions to expose the 3-amine for amide, sulfonamide, or reductive amination reactions, while the pyrrolidine NH remains available for independent functionalization (alkylation, arylation, or urea/thiourea formation) [1]. This dual orthogonal reactivity, combined with the validated 3-fluorophenyl substitution that delivers TrkA selectivity over TrkB/TrkC [2], makes CAS 1260596-09-5 a preferred starting point over the 4-fluorophenyl or unsubstituted phenyl analogs for building focused kinase inhibitor libraries.

Procurement for Academic and Industrial TrkA Drug Discovery Programs Requiring Regulatory-Compliant Building Blocks

Institutions operating under ISO 9001 or GLP-compliant procurement frameworks benefit from the compound's notified ECHA CLP classification (H302, H315, H319, H335; GHS07) [1], which enables direct SDS integration and eliminates the need for in-house hazard determination. Combined with vendor-supplied certificates of analysis confirming ≥95% purity (AKSci) or ≥98% purity (ChemScene) and validated CAS registry identity [2], CAS 1260596-09-5 meets the documentation requirements for grant-funded research, IND-enabling studies, and institutional chemical hygiene plans that structurally similar building blocks without CLP notifications cannot satisfy.

Scale-Up and Process Chemistry Development for Pyrrolidine-Containing Drug Candidates

The compound's room-temperature shipping stability (non-hazardous for DOT/IATA transport) and long-term storage at 2–8°C [1] facilitate multi-gram procurement and inventory management for process chemistry groups. The defined single-enantiomer identity eliminates the need for chiral chromatographic separation post-procurement—a requirement if the racemic mixture (CymitQuimica Ref. 3D-KAC59609, €315/25mg) were purchased instead [2]. This streamlines route scouting and avoids the yield loss and analytical burden associated with resolving racemic intermediates during scale-up campaigns.

Quote Request

Request a Quote for tert-Butyl (3S,4R)-4(3-Fluorophenyl)pyrrolidin-3-ylcarbaMate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.